2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
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Overview
Description
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an acetyl bridge, which is further substituted with a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiazole intermediate.
The bromophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with an appropriate electrophilic intermediate. The final step involves the acetylation of the piperidine nitrogen with an acetyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in changes in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- 2-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
- 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Uniqueness
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is unique due to the presence of the bromophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H19BrN2O2S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenoxy)ethanone |
InChI |
InChI=1S/C20H19BrN2O2S/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
InChI Key |
FBSAFDDTWXATJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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